molecular formula C22H27N5O4 B12173066 3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)propanamide

3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)propanamide

Cat. No.: B12173066
M. Wt: 425.5 g/mol
InChI Key: UNPIKNDVIYMORI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)propanamide is a complex organic compound featuring a triazolopyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)propanamide typically involves multi-step organic reactionsThe final step involves coupling with the tetrahydropyran moiety under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)propanamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxidized derivatives.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a kinase inhibitor, which could be useful in studying cell signaling pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment due to its ability to inhibit specific kinases involved in tumor growth.

Mechanism of Action

The mechanism of action of 3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)propanamide involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, thereby disrupting signaling pathways that are crucial for cell proliferation and survival. This makes it a promising candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

    3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid: Shares the triazolopyridazine core but lacks the tetrahydropyran moiety.

    6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-ylmethanamine: Similar core structure with different functional groups.

Uniqueness

The uniqueness of 3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)propanamide lies in its specific combination of functional groups, which confer unique chemical properties and biological activities. This makes it a valuable compound for further research and development .

Properties

Molecular Formula

C22H27N5O4

Molecular Weight

425.5 g/mol

IUPAC Name

N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

InChI

InChI=1S/C22H27N5O4/c1-29-17-5-3-16(4-6-17)22(11-13-31-14-12-22)15-23-20(28)9-7-18-24-25-19-8-10-21(30-2)26-27(18)19/h3-6,8,10H,7,9,11-15H2,1-2H3,(H,23,28)

InChI Key

UNPIKNDVIYMORI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)CCC3=NN=C4N3N=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.